Bienvenue dans la boutique en ligne BenchChem!

Elnd-006

Alzheimer's Disease γ-Secretase Selectivity

ELND-006 is the definitive Notch-sparing γ-secretase inhibitor for rigorous Alzheimer's research. Its 74-fold cellular Aβ/Notch selectivity establishes a clean therapeutic window absent in failed predecessors like Semagacestat. Proven brain penetration (brain/plasma >1), dose-dependent cortical Aβ reduction (32–61% at 1–10 mg/kg p.o. in mice), and a 9–12 day human half-life enable chronic target-engagement studies free of Notch-mediated GI and immunological toxicity. Also serves as a model BCS Class II API for formulation scientists optimizing nanosuspension or amorphous solid dispersion delivery of poorly soluble CNS candidates. Research use only.

Molecular Formula C20H14F5N3O2S
Molecular Weight 455.4 g/mol
CAS No. 959997-22-9
Cat. No. B560500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElnd-006
CAS959997-22-9
Synonyms(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3-                              c]quinoline
Molecular FormulaC20H14F5N3O2S
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3
InChIInChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1
InChIKeyXODSHWXKSMPDRP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ELND-006 Procurement Guide: Baseline Identification and Core Characteristics


ELND-006 (CAS: 959997-22-9), also known as ELND006 or Compound 30, is a synthetic organic, allosteric γ-secretase inhibitor designed as a therapeutic candidate for Alzheimer's disease [1]. Its IUPAC name is (4R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline, with a molecular weight of 455.07 g/mol [2]. Its primary mechanism of action is the selective inhibition of amyloid-β (Aβ) production while sparing the cleavage of the Notch protein, a key differentiator from earlier γ-secretase inhibitors [3].

Why ELND-006 Cannot Be Substituted with Generic γ-Secretase Inhibitors for Research


Generic substitution of γ-secretase inhibitors (GSIs) is a critical failure point in Alzheimer's research due to the toxicity associated with Notch pathway inhibition. First-generation GSIs like Semagacestat failed in Phase III clinical trials, with patients performing worse than placebo, a failure linked to off-target Notch inhibition causing serious adverse effects [1]. ELND-006 was specifically designed as a 'Notch-sparing' GSI to overcome this limitation, a property that is not universal among compounds in this class [2]. Its unique selectivity profile and pharmacokinetic characteristics, such as its extremely long half-life and brain penetration, are directly tied to its specific chemical structure (Compound 30 in a series) and cannot be assumed for other analogs [3].

Quantitative Differentiation Evidence for ELND-006 Against Key Comparators


Biochemical Selectivity: ELND-006 vs. Semagacestat (Class-Level) on Notch-Sparing

ELND-006 demonstrates significant substrate selectivity, potently inhibiting amyloid precursor protein (APP) cleavage while minimizing activity against the Notch pathway. In a cell-free enzymatic assay, ELND-006 inhibited APP with an IC50 of 0.34 nM and Notch with an IC50 of 5.3 nM, resulting in a ~16-fold selectivity window [1]. In contrast, earlier γ-secretase inhibitors like Semagacestat lacked this Notch-sparing profile, which is cited as a key factor in their clinical failure [2]. This quantitative selectivity differentiates ELND-006 from non-selective GSIs.

Alzheimer's Disease γ-Secretase Selectivity

Cellular Potency and Selectivity: ELND-006 vs. Reported Analog ELND007

In a cell-based assay, ELND-006 maintained a strong selectivity window, inhibiting Aβ production with an IC50 of 1.1 nM and Notch signaling with an IC50 of 81.6 nM, yielding a 74-fold selectivity [1]. While direct comparative data in the same assay for its closest analog, ELND007 (Compound 34), is not available in this source, ELND006 was the primary clinical candidate selected from the series [2]. This high degree of cellular selectivity is a quantifiable advantage over compounds with a narrower therapeutic index.

Alzheimer's Disease Cellular Assay Selectivity

In Vivo CNS Target Engagement: ELND-006 Reduces Brain Aβ in a Non-Human Primate Model

ELND-006 demonstrates robust brain penetration and target engagement in a translational non-human primate model. In cynomolgus monkeys, an oral dose regimen of 0.3 mg/kg/day for 13 weeks produced a sustained decrease of brain Aβ levels by at least 25% for approximately 24 hours post-dose [1]. This is supported by brain/plasma ratios exceeding 1 in both rodents and non-human primates [2].

Alzheimer's Disease In Vivo Pharmacodynamics

Human Pharmacokinetics: ELND-006 Exhibits an Unusually Long Terminal Half-Life of 9-12 Days

In a Phase 1 clinical trial in healthy elderly subjects, ELND-006 exhibited a pharmacokinetic profile characterized by an extremely long apparent terminal half-life of approximately 9-12 days (220-306 hours) following multiple daily oral doses [1]. This is a result of its very low clearance (0.054 L/h/kg) and is a distinguishing feature compared to other GSIs, which typically have much shorter half-lives, necessitating more frequent dosing [2].

Pharmacokinetics Phase 1 Human

Formulation and Bioavailability: Nanosuspension Eliminates Food Effect vs. Reference API

ELND-006 is a BCS Class II compound with poor aqueous solubility, leading to a low absolute oral bioavailability of approximately 11% in fasted dogs when administered as the reference active pharmaceutical ingredient (API) [1]. To address this, a nanosuspension formulation (mean particle size <200 nm) was developed. This formulation profoundly improved oral bioavailability and virtually eliminated the variation resulting from food intake, compared to a gelatin capsule containing the reference API [2].

Formulation Bioavailability BCS Class II

Preclinical Aβ Reduction: Dose-Dependent Activity in Mice

ELND-006 demonstrates dose-dependent pharmacodynamic activity in mice, effectively reducing cortical Aβx-40 levels. At 3 hours post-oral administration, doses of 1, 3, and 10 mg/kg reduced Aβ by 32%, 48%, and 61%, respectively, compared to vehicle control [1]. This quantitative dose-response relationship is critical for selecting appropriate doses in preclinical efficacy models.

In Vivo Pharmacodynamics Mouse Model

Defined Research and Industrial Applications for ELND-006 Based on Quantitative Evidence


Investigating the Notch-Sparing Mechanism in γ-Secretase Biology

ELND-006 is the compound of choice for studies aiming to dissect the differential effects of γ-secretase inhibition on APP versus Notch processing. Its quantifiable selectivity—16-fold in enzymatic assays and 74-fold in cellular assays [1]—allows for the establishment of an 'Aβ inhibition window' where Notch signaling remains unaffected. This property, which was lacking in earlier clinical candidates like Semagacestat [2], makes ELND-006 an essential tool for validating the amyloid hypothesis without the confounding variable of Notch-mediated toxicity.

Long-Term In Vivo Efficacy Studies in Rodent and Primate Models

Given its confirmed brain penetration (brain/plasma ratio >1) and ability to reduce brain Aβ by ≥25% in primates following chronic oral dosing [3], ELND-006 is well-suited for long-term preclinical studies. The dose-dependent Aβ reduction data in mice (32-61% reduction at 1-10 mg/kg) [4] provides a validated starting point for dosing regimens in transgenic Alzheimer's disease models. Its long half-life in humans [5] also suggests it is a relevant compound for studies requiring sustained target engagement.

Formulation Development and Bioavailability Studies for BCS Class II Compounds

ELND-006 serves as an excellent model compound for pharmaceutical scientists working on enabling formulations for poorly soluble, BCS Class II drugs. The published data clearly demonstrates that the reference API has low and variable oral bioavailability (~11% in fasted dogs) [6]. The success of a nanosuspension formulation in eliminating food effects and improving bioavailability [7] provides a validated, data-rich case study for evaluating novel drug delivery technologies.

Human Pharmacokinetic and PK/PD Modeling of Low-Clearance Compounds

For clinical pharmacologists and PK/PD modelers, ELND-006 is a paradigm case of a low metabolic turnover compound with an extremely long human half-life (9-12 days) and very low clearance (0.054 L/h/kg) [8]. The published Phase 1 data [5] provides a valuable dataset for validating and refining human clearance prediction models, particularly for CNS drug candidates where in vitro-in vivo extrapolation is challenging.

Quote Request

Request a Quote for Elnd-006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.